2-chloro-N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzamide
Description
Properties
IUPAC Name |
2-chloro-N-(4-methyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-7-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O3/c1-20-8-9-23-15-7-6-11(10-13(15)17(20)22)19-16(21)12-4-2-3-5-14(12)18/h2-7,10H,8-9H2,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPGYSMRQPJFFCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCOC2=C(C1=O)C=C(C=C2)NC(=O)C3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzamide typically involves the reaction of 7-amino-4-methyl-2H-chromen-2-one with 2-chlorobenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, under reflux conditions. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity of the final product through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzamides or benzoxazepines.
Scientific Research Applications
2-chloro-N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential anti-inflammatory, antitumor, and antimicrobial activities.
Biology: It is used in biological assays to study its effects on various cellular processes.
Pharmaceuticals: The compound is explored as a potential drug candidate for treating various diseases, including cancer and infectious diseases.
Industry: It is used in the synthesis of other bioactive molecules and as a reference compound in analytical chemistry.
Mechanism of Action
The mechanism of action of 2-chloro-N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzamide involves its interaction with specific molecular targets in the body. The compound is believed to inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in inflammation or cell proliferation, thereby exerting anti-inflammatory or antitumor effects .
Comparison with Similar Compounds
Structural Variations and Key Differences
The compound’s structural analogs differ in two primary regions:
- Oxazepine Ring Substituents : Methyl vs. ethyl, propyl, or dimethyl groups.
- Benzamide Substituents : Position (2-, 3-, or 4-) and functional groups (chloro, ethoxy, methyl, or methoxy).
Table 1: Structural and Molecular Comparison
Biological Activity
2-chloro-N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores the biological activity of this compound, highlighting its mechanisms of action, pharmacological effects, and relevant case studies.
The compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₁₅ClN₂O₃ |
| Molecular Weight | 330.8 g/mol |
| CAS Number | 922127-87-5 |
| Structure | Chemical Structure |
The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Research indicates that this compound may act as an inhibitor of certain enzymes involved in metabolic pathways associated with disease processes, particularly in cancer and neurodegenerative disorders.
Enzyme Inhibition
Studies have shown that the compound inhibits enzymes that play crucial roles in the biosynthesis of neurotoxic peptides associated with Alzheimer's disease. By modulating these pathways, it can potentially reduce the accumulation of harmful amyloid-beta peptides in neuronal tissues.
Pharmacological Effects
Recent studies have demonstrated diverse pharmacological effects of this compound:
- Antitumor Activity : In vitro assays revealed that this compound exhibits cytotoxic effects against various cancer cell lines. The IC50 values ranged from 10 to 30 µM depending on the cell line tested.
- Neuroprotective Effects : Animal models have indicated that administration of this compound can improve cognitive function and reduce neuronal damage in models of Alzheimer's disease.
- Anti-inflammatory Properties : The compound has been observed to downregulate pro-inflammatory cytokines in vitro, suggesting a potential role in managing inflammatory conditions.
Case Studies
Several case studies highlight the efficacy and safety profile of this compound:
Case Study 1: Cancer Cell Lines
A study conducted on breast cancer cell lines demonstrated that treatment with varying concentrations of the compound resulted in a dose-dependent decrease in cell viability. The study concluded that the compound could serve as a lead for developing new anticancer agents .
Case Study 2: Neuroprotection in Animal Models
In a mouse model of Alzheimer's disease, administration of this compound led to significant reductions in amyloid plaque formation and improved memory performance on cognitive tests .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
